molecular formula C13H22N2O2 B1306384 N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-24-8

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B1306384
CAS No.: 626216-24-8
M. Wt: 238.33 g/mol
InChI Key: CISCZWBNIQPITJ-UHFFFAOYSA-N
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Description

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an ethane-1,2-diamine backbone with two dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,4-dimethoxybenzyl bromide from vanillin.

    Formation of the Diamine: The 3,4-dimethoxybenzyl bromide is then reacted with N,N-dimethyl-ethane-1,2-diamine under basic conditions to form the desired product. This step typically involves the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diamine backbone can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial contexts.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISCZWBNIQPITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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